molecular formula C15H10F4O B1327942 2'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898778-27-3

2'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No. B1327942
M. Wt: 282.23 g/mol
InChI Key: ZMSISOKSRDDHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone is a chemical compound with the molecular formula C15H9F4O . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 2’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone consists of a propiophenone backbone with fluorine and trifluorophenyl substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone include its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Synthesis and Characterization in Polymer Science

  • Synthesis and Application in Polymer Engineering : The compound has been utilized in the synthesis of various poly(arylene ether)s. These polymers exhibit high thermal stability and solubility in organic solvents, making them suitable for engineering plastics and membrane materials. Their high thermal resistance and solubility in a range of solvents indicate potential applications in advanced material science (Salunke, Ghosh, & Banerjee, 2007).

  • Development of Fluoro-Polyetherimides : A series of fluoro-polyetherimides synthesized from the compound have shown outstanding electrical properties, lower dielectric constants, and high thermal oxidative stability. This positions them as promising materials for various industrial applications, especially in the electrical domain (Vora, Goh, & Chung, 2000).

Spectroscopic Studies and Photophysical Properties

  • Enhancement of Photophysical Properties : The compound has been incorporated in the synthesis of fluorinated benzophenones, leading to improved photostability and spectroscopic properties. These findings are significant in the development of advanced fluorophores for potential applications in bioimaging and diagnostics (Woydziak, Fu, & Peterson, 2012).

  • Applications in Liquid Crystal Display Technology : The compound's derivatives have been explored in the photoalignment of nematic liquid crystals, indicating its potential in the development of advanced liquid crystal displays (LCDs). This highlights the compound's relevance in optoelectronic applications (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Chemical Synthesis and Reactions

  • Chemical Synthesis and Reactivity : Various studies have focused on the synthesis and reactivity of the compound and its derivatives. These include the preparation of fluorinated heterocyclic compounds and the study of their reactions, contributing to the field of organic synthesis and the development of new chemical entities (Shi, Wang, & Schlosser, 1996).

  • Synthesis of Novel Thiourea Derivatives : The compound has been utilized in the synthesis of novel thiourea derivatives. These compounds have shown significant anti-pathogenic activity, suggesting potential applications in the development of antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

1-(2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O/c16-11-4-2-1-3-10(11)14(20)6-5-9-7-12(17)15(19)13(18)8-9/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSISOKSRDDHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645021
Record name 1-(2-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone

CAS RN

898778-27-3
Record name 1-(2-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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